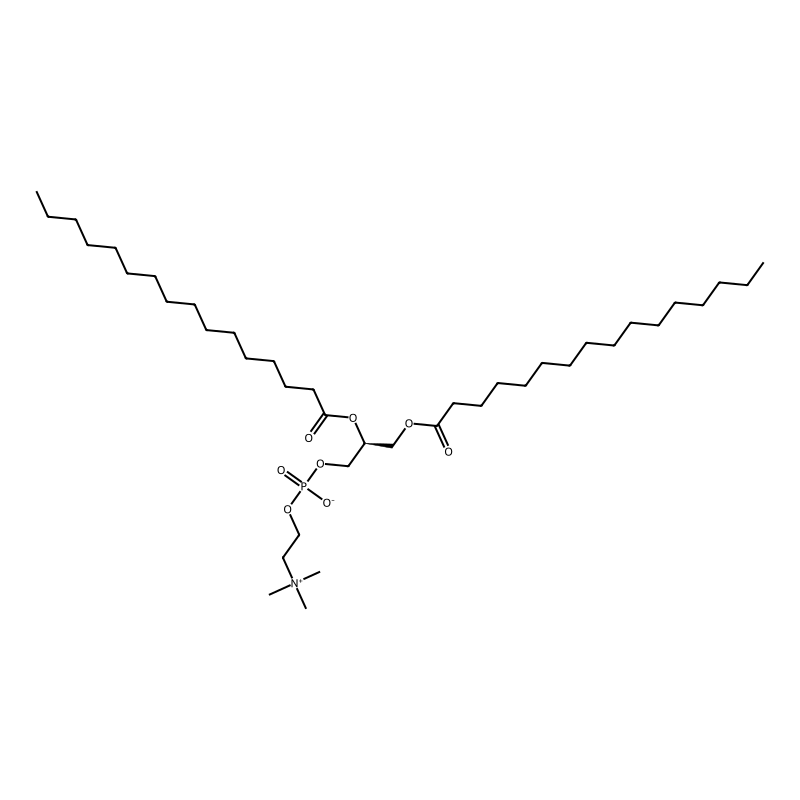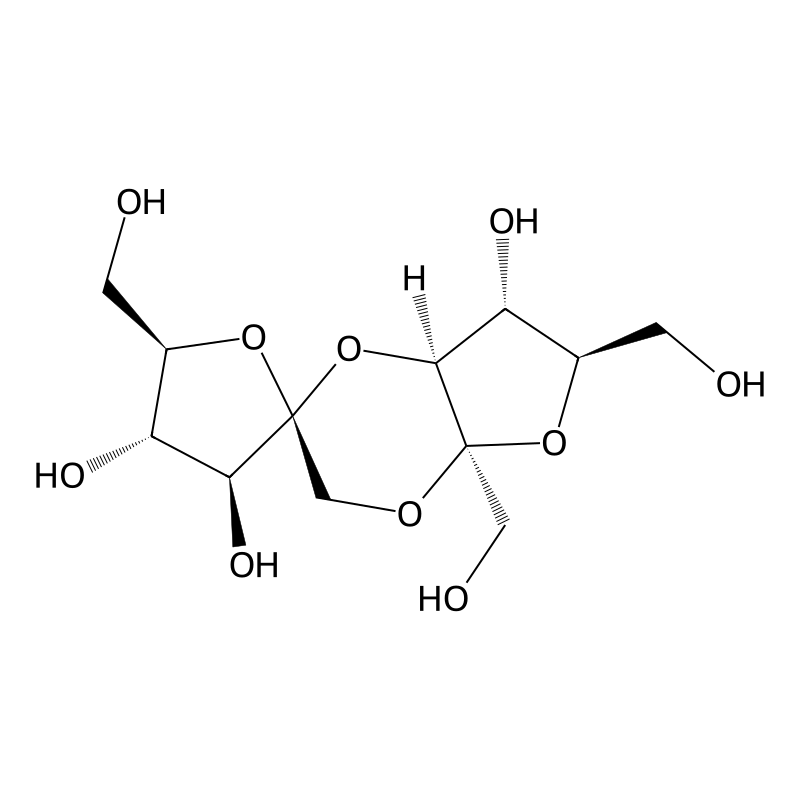2,3-Dipalmitoyl-sn-glycero-1-phosphocholine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
The chemical behavior of 2,3-dipalmitoyl-sn-glycero-1-phosphocholine is characterized by its ability to undergo hydrolysis and transesterification reactions. In aqueous environments, it can form micelles or bilayers, depending on concentration and conditions. Additionally, it can participate in lipid exchange reactions with other phospholipids, influencing membrane dynamics and stability .
This phospholipid is primarily known for its role in lung function. It reduces surface tension at the air-liquid interface in the alveoli, facilitating gas exchange and preventing atelectasis (collapse of lung units). Beyond its pulmonary functions, 2,3-dipalmitoyl-sn-glycero-1-phosphocholine has been shown to influence cellular signaling pathways and membrane fluidity, which are vital for various cellular processes such as transport and communication .
Synthesis of 2,3-dipalmitoyl-sn-glycero-1-phosphocholine can be achieved through several methods:
- Chemical Synthesis: This involves the esterification of palmitic acid with glycerol phosphate followed by phosphorylation to yield the final product.
- Enzymatic Methods: Phospholipases can catalyze the incorporation of fatty acids into glycerophosphate backbones.
- Microbial Fermentation: Certain microorganisms can produce phospholipids naturally, which can then be extracted and purified .
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine has diverse applications:
- Biomedical Research: Used to study lipid bilayers and membrane dynamics.
- Pharmaceutical Formulations: Acts as an excipient in drug delivery systems due to its biocompatibility.
- Pulmonary Medicine: Utilized in formulations for treating respiratory distress syndromes .
Several compounds share structural similarities with 2,3-dipalmitoyl-sn-glycero-1-phosphocholine. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | Different stereochemistry at the glycerol | More commonly used in liposome formulations |
| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | Contains unsaturated fatty acid | Imparts different fluidity characteristics |
| Phosphatidylcholine | Can have various fatty acid chains | Broader applications beyond pulmonary surfactant |
While all these compounds are phospholipids involved in membrane structure, 2,3-dipalmitoyl-sn-glycero-1-phosphocholine is distinct due to its specific role in pulmonary surfactant and its unique physical properties that influence lung function .








